Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine
Description
Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine is a fluorinated amine derivative characterized by a benzyl group attached to a trifluoroethylamine backbone substituted with a 3-methylphenyl moiety. This compound’s structure combines aromatic, fluoroalkyl, and amine functionalities, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.
Properties
IUPAC Name |
N-benzyl-2,2,2-trifluoro-1-(3-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N/c1-12-6-5-9-14(10-12)15(16(17,18)19)20-11-13-7-3-2-4-8-13/h2-10,15,20H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJZKDUVKMICNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(F)(F)F)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401165330 | |
| Record name | Benzenemethanamine, 3-methyl-N-(phenylmethyl)-α-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401165330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443981-28-9 | |
| Record name | Benzenemethanamine, 3-methyl-N-(phenylmethyl)-α-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443981-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 3-methyl-N-(phenylmethyl)-α-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401165330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine typically involves the reaction of benzylamine with 2,2,2-trifluoro-1-(3-methylphenyl)ethanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through distillation or recrystallization to obtain the compound in its pure form. The production is carried out in controlled environments to maintain safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; polar aprotic solvents
Major Products Formed:
Oxidation: Corresponding oxides and ketones.
Reduction: Amine derivatives.
Substitution: Substituted benzyl derivatives
Scientific Research Applications
Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential pharmaceutical intermediate for drug development.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and developing therapeutic agents .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Functional Group Impact on Properties
- Fluorination: The trifluoroethyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. For example, the compound from features dual trifluoromethyl groups, further increasing its resistance to enzymatic degradation .
- Aromatic Substitution : The 3-methylphenyl group in the target compound may influence steric hindrance and π-π stacking interactions, differentiating it from analogs with para-substituted aryl groups (e.g., 4-methoxyphenyl in ).
- Stereochemistry: The (S)-enantiomer in highlights the role of chirality in biological activity, a factor absent in the non-chiral target compound.
Biological Activity
Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological effects, and relevant case studies.
The incorporation of trifluoromethyl groups in organic compounds has been shown to enhance biological activity. The unique properties of the trifluoromethyl group, including its strong electron-withdrawing nature and hydrophobic characteristics, contribute to the pharmacological profiles of various drugs. This compound exemplifies this trend and is studied for its potential applications in treating various diseases.
2. Synthesis
The synthesis of this compound typically involves the reaction of benzylamine with trifluoromethyl ketones. The following general reaction scheme can be observed:
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Benzylamine + Trifluoroacetophenone | Acidic conditions | Intermediate |
| 2 | Intermediate + Amine source | Heat | This compound |
3.1 Anticancer Properties
Research has indicated that compounds with trifluoromethyl groups exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on fluorinated benzylamines have shown promising results against lung and breast cancer cells. In particular:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- Mechanism : Induction of apoptosis and inhibition of cell proliferation.
Table 2: Antiproliferative Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12.5 |
| Other Fluorinated Compounds | A549 | 15.0 |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The trifluoromethyl group can interact with key enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : Compounds may influence pathways such as the PI3K/Akt pathway, leading to altered cell survival and growth.
4.1 Study on Fluorinated Compounds
A study published in Medicinal Chemistry explored a series of fluorinated benzylamines and their effects on cancer cell lines. The results demonstrated that the introduction of a trifluoromethyl group significantly enhanced the anticancer activity compared to non-fluorinated analogs .
4.2 Clinical Relevance
Another study highlighted the importance of fluorinated compounds in drug design, noting that modifications such as those present in this compound can lead to improved pharmacokinetic properties and reduced toxicity .
5. Conclusion
This compound represents a promising candidate for further research in anticancer therapies due to its enhanced biological activity linked to the presence of the trifluoromethyl group. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine, and how can moisture-sensitive intermediates be managed?
- Methodological Answer : The compound can be synthesized via carboamination reactions involving trifluoroethyl acetates and benzylamine derivatives. For example, General Procedure A (as described in ) uses stoichiometric ratios (1.1–1.3 equiv) of trifluoro-containing reagents under inert conditions (e.g., nitrogen). Moisture-sensitive intermediates require anhydrous solvents (e.g., THF) and low-temperature reactions (0°C to room temperature) to suppress hydrolysis. Post-synthesis, column chromatography (e.g., SiO₂ with Pentane:CH₂Cl₂ eluent) achieves >90% purity .
Q. How can spectroscopic techniques (NMR, MS) distinguish structural isomers or confirm the presence of the trifluoromethyl group?
- Methodological Answer :
- ¹⁹F NMR : The trifluoromethyl group (-CF₃) exhibits a characteristic singlet near δ -60 to -70 ppm. Integration ratios relative to aromatic protons confirm substitution patterns ( ).
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺, with isotopic patterns reflecting fluorine's natural abundance (e.g., ³⁵Cl vs. ³⁷Cl in ).
- ¹H NMR : The benzyl group’s aromatic protons (δ 6.8–7.5 ppm) and ethylamine’s CH₂ groups (δ 2.5–3.5 ppm) help distinguish regioisomers .
Q. What safety precautions are critical when handling this compound, given its fluorinated and aromatic amine components?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure ().
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile fluorinated byproducts.
- Waste Disposal : Segregate halogenated waste and neutralize amines (e.g., with dilute HCl) before disposal ().
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties, such as lipophilicity and thermal stability?
- Methodological Answer :
- Lipophilicity : Measure logP values via shake-flask or HPLC methods. The -CF₃ group increases hydrophobicity (logP >2.5), enhancing membrane permeability ().
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For similar trifluoroethylamines, reduced-pressure boiling points (e.g., 339–361 K at 0.004–0.013 bar) suggest moderate thermal stability ( ).
Q. What computational strategies (e.g., DFT, molecular docking) can predict the compound’s reactivity or biological activity?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites.
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. The benzyl and trifluoromethyl groups may engage in π-π stacking and hydrophobic interactions, respectively ().
Q. How can reaction mechanisms for trifluoroethylamine synthesis be validated using kinetic or isotopic labeling studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
